molecular formula C25H23NO B11104005 12-methyl-N-(3-methylphenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide

12-methyl-N-(3-methylphenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide

Cat. No.: B11104005
M. Wt: 353.5 g/mol
InChI Key: FNSTUJFCNMQLFF-UHFFFAOYSA-N
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Description

12-methyl-N-(3-methylphenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is a complex organic compound that belongs to the class of anthracene derivatives This compound is characterized by its unique structure, which includes a dihydro-ethanoanthracene core with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-methyl-N-(3-methylphenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the anthracene core: This can be achieved through a Friedel-Crafts alkylation reaction, where anthracene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the ethano bridge: The dihydro-ethanoanthracene core is formed by a Diels-Alder reaction between anthracene and an appropriate dienophile.

    Functionalization with the carboxamide group: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of the anthracene core is reacted with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

12-methyl-N-(3-methylphenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

12-methyl-N-(3-methylphenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 12-methyl-N-(3-methylphenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide involves its interaction with specific molecular targets. For example, it may interact with enzymes or receptors involved in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: A simpler aromatic hydrocarbon with a similar core structure.

    9,10-Dihydroanthracene: A reduced form of anthracene with similar reactivity.

    N-phenylcarboxamides: Compounds with similar functional groups but different core structures.

Uniqueness

12-methyl-N-(3-methylphenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is unique due to its combination of a dihydro-ethanoanthracene core with a carboxamide functional group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C25H23NO

Molecular Weight

353.5 g/mol

IUPAC Name

16-methyl-N-(3-methylphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

InChI

InChI=1S/C25H23NO/c1-15-8-7-9-17(14-15)26-25(27)23-16(2)22-18-10-3-5-12-20(18)24(23)21-13-6-4-11-19(21)22/h3-14,16,22-24H,1-2H3,(H,26,27)

InChI Key

FNSTUJFCNMQLFF-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=CC(=C5)C

Origin of Product

United States

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